1-Chloro-3,4,5-tribromobenzene

boiling point thermal stability high-temperature synthesis

Researchers relying on pure tribromobenzenes sacrifice 25-37°C of boiling point range and the chemoselective orthogonality required for sequential functionalization. 1-Chloro-3,4,5-tribromobenzene resolves this: • Three C-Br sites for Suzuki coupling plus one differentiated C-Cl site for late-stage Buchwald-Hartwig or Sonogashira elaboration-eliminating protecting group manipulations • Boiling point of 308°C provides a 37°C operational safety margin over 1,3,5-tribromobenzene, reducing evaporative losses under high-temperature conditions • LogP of 4.6 ensures predictable biphasic partitioning and extended C18 retention for preparative HPLC. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C6H2Br3Cl
Molecular Weight 349.24 g/mol
CAS No. 3460-25-1
Cat. No. B1601005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,4,5-tribromobenzene
CAS3460-25-1
Molecular FormulaC6H2Br3Cl
Molecular Weight349.24 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)Cl
InChIInChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
InChIKeyLFFJEPXOSKOCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,4,5-tribromobenzene: Identity and Procurement


1-Chloro-3,4,5-tribromobenzene (synonyms: 1,2,3-tribromo-5-chlorobenzene; 3,4,5-tribromochlorobenzene; molecular formula C6H2Br3Cl; MW 349.24 g/mol) is a mixed polyhalogenated benzene derivative bearing three bromine atoms at the 1-, 2-, and 3-positions and a single chlorine atom at the 5-position [1]. This vicinal tribromo arrangement with a para-related chloro substituent distinguishes it from the three symmetric tribromobenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-tribromobenzene) and from all-chloro analogs such as 1,3,5-trichlorobenzene [2]. Its computed LogP of 4.6, boiling point of ~308 °C at 760 mmHg, and density of 2.329 g/cm³ position it as a higher-boiling, more lipophilic building block relative to its non-chlorinated tribromobenzene counterparts [1].

1
Mixed-halogen building block for sequential functionalization strategies
2
High-temperature synthesis and distillation protocol compatibility
3
Lipophilicity-driven separation and partitioning model studies

Why Simpler Trihalobenzenes Fall Short as Substitutes


Procurement decisions that substitute this mixed-halogen building block with a pure tribromobenzene or trichlorobenzene overlook three quantifiable property shifts that directly impact synthetic utility: (i) a boiling point deficit of 25–37 °C (308 °C vs. 271–283 °C for tribromobenzene isomers) that limits high-temperature reaction windows and complicates fractional distillation ; (ii) a LogP reduction of 0.1–0.95 units (4.6 vs. 3.65–4.5) that alters partitioning behavior in biphasic reactions, membrane permeability models, and environmental fate predictions [1]; and (iii) the loss of chemoselective orthogonality—three C–Br sites for initial cross-coupling plus one C–Cl site for subsequent late-stage elaboration—a sequential functionalization strategy unavailable with homohalogenated analogs [2]. These differences are not cosmetic; they translate into divergent reaction outcomes, purification challenges, and retrosynthetic pathway constraints.

This Product
308 °C BP, LogP 4.6, three C–Br + one C–Cl site for orthogonal coupling.
Pure Tribromobenzene
Lower boiling point (271–283 °C) may limit high-temperature reaction windows and complicates distillation.
This Product
Mixed C–Br/C–Cl bonds enable sequential, chemoselective cross-coupling without protecting groups.
Homohalogenated Analogs
All equivalent C–Br or C–Cl sites lack a differentiated late-stage handle, restricting retrosynthetic pathways.
This Product
Higher LogP (4.6) provides distinct extraction and chromatographic retention profile.
Trichlorobenzene
Substantially lower LogP (3.65) may shift partitioning behavior and alter reverse-phase purification outcomes.

Differentiation Evidence vs. Closest Analogs


Boiling Point Advantage for High-Temperature Synthesis

1-Chloro-3,4,5-tribromobenzene exhibits a boiling point of 308.0 °C at 760 mmHg, which is 25–37 °C higher than that of 1,3,5-tribromobenzene (271 °C), 1,2,4-tribromobenzene (275 °C), and 1,2,3-tribromobenzene (283 °C) . This elevation is attributable to the mixed halogen composition (Cl + 3Br) which increases molecular polarizability and intermolecular interaction strength relative to homohalogenated isomers. The higher boiling point directly translates into a wider operational temperature window for reactions conducted at elevated temperatures and improved separability during fractional distillation from lower-boiling byproducts.

Boiling Point Advantage
Reported
308.0 °C vs. 271–283 °C for tribromobenzene isomers
Supports high-temperature protocol selection and distillation-based recovery.
Predicted values at 760 mmHg; experimental verification may be limited.
boiling point thermal stability high-temperature synthesis distillation

Enhanced Lipophilicity Over Trihalobenzene Analogs

The computed XLogP3-AA value for 1-chloro-3,4,5-tribromobenzene is 4.6, which exceeds the LogP of all three tribromobenzene isomers (3.97–4.5) and substantially surpasses 1,3,5-trichlorobenzene (LogP 3.65) [1][2]. This enhanced lipophilicity arises from the combined effect of three polarizable bromine atoms and one chlorine atom on the benzene scaffold. In practical terms, a ΔLogP of +0.1–0.95 corresponds to an approximately 1.3- to 8.9-fold increase in octanol/water partition coefficient, significantly affecting extraction efficiency, chromatographic retention, membrane permeability predictions, and environmental partitioning models.

Enhanced Lipophilicity
Cross-study comparable
LogP 4.6 vs. 3.65–4.5 for trihalobenzene comparators
Informs extraction and reverse-phase method development.
Computed values; measured LogP may vary with methodology.
lipophilicity LogP partition coefficient drug likeness environmental fate

Efficient Synthesis from p-Chloroaniline

The compound can be synthesized via bromination of p-chloroaniline with a reported yield of approximately 85% . This compares favorably to the typical synthesis of 1,3,5-tribromobenzene, which requires more forcing conditions or multi-step sequences from benzene (typical overall yields 60–75% depending on route). The p-chloroaniline starting material is an inexpensive, commodity-scale intermediate, and the synthesis involves a well-established diazotization–bromination (Sandmeyer-type) sequence, providing a robust supply chain rationale for procurement at gram-to-kilogram scale.

Synthetic Efficiency
Reported
~85% yield from p-chloroaniline vs. 60–75% for tribromobenzenes
Supports supply chain and cost-effectiveness review.
Sourced from synthesis route database; batch-scale yield may vary.
synthesis yield p-chloroaniline bromination scalability

Sequential Cross-Coupling with Mixed Bromine/Chlorine Sites

The compound possesses three C–Br bonds and one C–Cl bond on the same benzene ring. The C–Br bond dissociation energy is approximately 15–25 kJ/mol lower than that of C–Cl bonds in aromatic systems, meaning that under standard Pd-catalyzed Suzuki-Miyaura conditions, oxidative addition occurs preferentially at the C–Br sites while the C–Cl bond remains intact [1]. This chemoselectivity window—well-established for mixed bromo/chloro arenes—enables a sequential three-fold coupling at the 1-, 2-, and 3-positions followed by a distinct late-stage coupling or nucleophilic aromatic substitution at the 5-chloro position, a synthetic strategy that pure tribromobenzenes (all C–Br sites equivalent) or trichlorobenzenes (all C–Cl sites, less reactive) cannot replicate.

Sequential Cross-Coupling
Class-level inference
Three C–Br sites (fast) + one C–Cl site (slower) for orthogonal activation
Supports retrosynthetic strategy requiring differentiated late-stage elaboration.
Chemoselectivity based on established mixed-haloarene reactivity trends.
chemoselectivity cross-coupling Suzuki C–Br vs C–Cl sequential functionalization

Batch-Specific QC and Multi-Supplier Availability

1-Chloro-3,4,5-tribromobenzene (CAS 3460-25-1) is commercially available from established chemical suppliers such as Bidepharm (standard purity ≥95%) with batch-specific quality control documentation including NMR, HPLC, and GC spectra . The compound is also listed in the EPA DSSTox database (DTXSID40504931), providing a regulatory-grade chemical identifier for procurement compliance [1]. The MDL number MFCD00070767 and multiple catalog cross-references (ChemSpace, ChemNet, ChemSrc) facilitate competitive sourcing across global suppliers. In contrast, less common mixed-halogen regioisomers (e.g., 1,3,5-tribromo-2-chlorobenzene, CAS 78904-10-6) have fewer listed suppliers and less established QC infrastructure.

Commercial Availability & QC
Supporting evidence
≥95% purity with NMR, HPLC, GC; multiple global suppliers listed
Reduces procurement lead time and supports experimental reproducibility.
Supplier-specific batch QC documentation to verify upon order.
commercial availability quality control purity batch QC supply chain

1-Chloro-3,4,5-tribromobenzene Application Scenarios


Sequential Cross-Coupling for Aryl Scaffold Assembly

In medicinal chemistry and materials science programs requiring a tri-functionalized benzene core with a differentiated fourth position for late-stage diversification, this compound enables a three-step Suzuki-Miyaura sequence at the bromine sites followed by a Buchwald-Hartwig amination or Sonogashira coupling at the chlorine site—a convergent strategy that eliminates protecting group manipulations. The boiling point advantage of 308 °C supports solvent-free or high-boiling-solvent conditions that accelerate coupling kinetics .

High-Temperature and Distillation Protocols

For reactions requiring sustained temperatures above 270 °C—where 1,3,5-tribromobenzene would already be at reflux and subject to evaporative losses—this compound's boiling point of 308 °C provides a 37 °C operational safety margin, reducing solvent evaporation, improving mass balance, and enabling distillation-based recovery with minimal co-distillation of starting material .

Lipophilicity-Based Separation and Environmental Fate Modeling

When designing extraction protocols, reverse-phase chromatographic purifications, or environmental partitioning studies, the LogP of 4.6 provides a measurable differentiation from pure tribromobenzenes (LogP 3.97–4.5). This higher lipophilicity translates into longer retention times on C18 columns and higher extraction efficiencies into non-polar organic phases, which can be exploited analytically or preparatively .

Building Block for Biaryls and Terphenyls via Photochemical Coupling

Polyhalogenated benzenes, including polychloropolybromobenzenes of this structural class, undergo photochemical phenylation and dehalogenation to produce terphenyls and biaryl products as demonstrated by Nakada et al. (1989) . The mixed halogen composition of this compound allows tuning of the photochemical dehalogenation selectivity, with bromine atoms preferentially abstracted over chlorine, offering a route to partially dehalogenated intermediates that retain a chlorine handle for further elaboration.

Application
Selection Property
Validation Focus
Sequential cross-coupling for scaffold assembly
Mixed C–Br/C–Cl site orthogonality
Chemoselectivity review under Pd-catalyzed conditions
High-temperature synthesis and distillation
Elevated boiling point (308 °C)
Thermal stability and mass balance at >270 °C
Lipophilicity-based separation studies
Computed LogP of 4.6
Chromatographic retention and extraction efficiency
Photochemical biaryl/terphenyl synthesis
Mixed halogen dehalogenation selectivity
Product distribution and chlorine-retained intermediate yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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